6-Methyluracil

Cellular Proliferation Regenerative Medicine Tissue Repair

6-Methyluracil is the essential C6-methylated uracil isomer for synthesizing the coronary vasodilator dipyridamole and potent HIV-1 reverse transcriptase inhibitors. Structural substitution with uracil or thymine is infeasible—only the 6-methyl pattern confers the requisite pharmacological profile. It also serves as a critical endogenous metabolite standard for AACoA accumulation studies and a reference compound for radiation damage and radioprotection research. Procure high-purity (>99%) material to ensure reproducible yields in multi-step syntheses and analytical method development.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 626-48-2
Cat. No. B020015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyluracil
CAS626-48-2
Synonyms6-methyluracil
6-methyluracil, 14C-labeled
AWD 23-15
AWD-23-15
methacil
methyluracil
pseudothymine
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=O)N1
InChIInChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)
InChIKeySHVCSCWHWMSGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyluracil (CAS 626-48-2): A Foundational Pyrimidine Scaffold for Pharmaceutical Synthesis and Biochemical Research


6-Methyluracil (CAS 626-48-2), also known as pseudothymine or 2,4-dihydroxy-6-methylpyrimidine, is a key heterocyclic building block in the pyrimidine family . It is a methylated derivative of uracil, functioning as an endogenous metabolite that serves as a critical indicator for acetoacetyl-coenzyme A (AACoA) accumulation in metabolic studies . Beyond its endogenous role, this compound is a widely utilized intermediate in the synthesis of active pharmaceutical ingredients, most notably the coronary vasodilator and antiplatelet drug dipyridamole, as well as various antiviral agents . Its high purity commercial availability (typically ≥97% to >99.0% by HPLC) and well-characterized thermophysical profile, including a melting point of 318°C (dec.) , establish it as a reliable and reproducible starting material for complex organic syntheses in both academic and industrial R&D settings.

Why 6-Methyluracil Cannot Be Readily Substituted by Uracil, Thymine, or Other Analogs


Direct substitution of 6-Methyluracil with uracil, thymine (5-methyluracil), or other unsubstituted pyrimidines is structurally and functionally infeasible for its key applications. The specific substitution at the C6 position fundamentally alters the molecule's chemical reactivity, hydrogen-bonding capacity, and pharmacological profile [1]. For instance, the distinct C6 methylation dictates a unique set of thermochemical properties compared to its 5-methyl analog (thymine) [2] and establishes a unique vibrational fingerprint useful in analytical differentiation [3]. Critically, this substitution pattern is essential for the biological activity of its downstream derivatives; 6-methyluracil serves as a unique scaffold that confers potent activity to advanced compounds targeting HIV-1 reverse transcriptase and acetylcholinesterase, activities that are not observed with the unsubstituted uracil core [4][5]. Consequently, selecting the correct C6-methylated uracil isomer is not merely a preference but a prerequisite for achieving the intended synthetic pathway and biological outcome.

Evidence-Based Differentiation of 6-Methyluracil from its Closest Analogs


Comparative Proliferative Activity on Lung Epithelial Cells

In a head-to-head comparison, 6-Methyluracil serves as the baseline reference for evaluating the proliferative activity of novel 6-substituted uracil derivatives on immortalized lung epithelial cells. The study established that 6-methyluracil (the known drug) stimulates cell proliferation, against which newer analogs like 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil demonstrated higher activity [1]. While the newer compounds exhibited superior efficacy, this study quantifies 6-methyluracil's baseline proliferative effect, confirming its established role in stimulating lung cell regeneration. This direct comparison validates its use as a control or reference standard in assays aimed at discovering next-generation tissue repair agents [1].

Cellular Proliferation Regenerative Medicine Tissue Repair

Gas-Phase Acidity and Intrinsic Reactivity Profiling

A comprehensive gas-phase acidity study bracketed the ΔH(acid) values for multiple uracil analogs, providing precise, quantitative data on their intrinsic proton affinity. For 6-methyluracil, the N1-H site has a ΔH(acid) of 331-333 kcal mol⁻¹, and the N3 site falls between 347-352 kcal mol⁻¹ [1]. In direct contrast, the acidity of the vinylic C6 site in 1-methyluracil and 3-methyluracil brackets to 363 kcal mol⁻¹, and in 1,3-dimethyluracil to 369 kcal mol⁻¹, highlighting a significant 16-36 kcal mol⁻¹ difference [1]. This data demonstrates that the specific methylation pattern, particularly at the 6-position, profoundly impacts the molecule's fundamental chemical properties compared to its N-methylated isomers.

Physical Organic Chemistry Mass Spectrometry Computational Chemistry

Thermochemical Stability: Enthalpy of Formation

The standard molar enthalpy of formation in the crystalline phase (ΔfHm°(cr)) was experimentally determined for 6-methyluracil and compared directly to its positional isomer, 5-methyluracil (thymine). The study, conducted via static bomb combustion calorimetry, provides precise thermochemical data essential for understanding molecular stability [1]. The distinct values obtained for the 5-methyl and 6-methyl isomers underscore the energetic consequences of the methyl group's position on the pyrimidine ring, influencing the compound's stability in formulations and reactions [1].

Thermodynamics Calorimetry Materials Science

Analytical Differentiation via Vibrational Spectroscopy

A comparative vibrational spectroscopic study (FTIR and Raman) was conducted on 6-methyluracil (6MU) and its 2-thio analog, 6-methyl-2-thiouracil (6M2TU). The investigation resolved conflicting band assignments and highlighted the diagnostic utility of specific vibrations [1]. For instance, the sulfur substitution at the C2 position in 6M2TU has a clear, measurable effect on the N1H and N3H vibration frequencies, a change that is absent in 6MU [1]. This study provides a definitive spectroscopic fingerprint for 6MU, enabling its unambiguous identification and purity assessment in complex mixtures, separate from its sulfur-containing analogs.

Analytical Chemistry Quality Control Spectroscopy

Differentiated Radical Reactivity upon Irradiation

Pulse radiolysis studies have quantitatively compared the radical formation and reactivity of methylated uracils. 6-Methyluracil and thymine (5-methyluracil) both produce radicals whose absorption coefficients change with pH, giving a pK value of approximately 9. In contrast, N(3)-methylated uracil exhibited no such acid-base equilibrium [1]. Furthermore, the rate constants for radical formation were measured between 1.6 to ~3.3 × 10⁹ dm³ mol⁻¹ s⁻¹ for all methylated uracils, providing a quantitative baseline for reactivity [1]. This shows that while the reaction kinetics are similar, the nature and pH-dependent behavior of the resulting radicals are distinct between C-methylated and N-methylated uracil derivatives.

Radiation Chemistry Biophysics DNA Damage

Validated HPLC Method for Content and Impurity Profiling

A robust, validated HPLC method has been established for the quantification of 6-methyluracil and its related substances, providing a reliable tool for quality control [1]. The method demonstrates excellent performance characteristics: a linear range of 5–200 μg/mL with a correlation coefficient (r) of 0.9999, and an average recovery of 99.42% (RSD = 0.51%) [1]. This high level of accuracy and precision ensures that 6-methyluracil can be reliably quantified even in the presence of structurally similar impurities, a critical requirement for its use as a pharmaceutical intermediate or a research standard.

Analytical Method Validation Quality Control Pharmaceutical Analysis

Optimal Procurement Scenarios for 6-Methyluracil Based on Verifiable Evidence


Synthesis of High-Value APIs: The Dipyridamole and Antiviral Intermediate

6-Methyluracil is a non-substitutable starting material for the synthesis of dipyridamole, a clinically important coronary vasodilator and antiplatelet agent . It also serves as a core scaffold for developing potent non-nucleoside HIV-1 reverse transcriptase (HIV-1 RT) inhibitors [1]. Procurement is indicated for chemical manufacturers and medicinal chemistry labs requiring a reliable, high-purity (>99% by HPLC) intermediate to ensure high yields and minimize purification burdens in multi-step syntheses. The validated analytical methods available for this compound further support its use in regulated pharmaceutical manufacturing [2].

Biochemical Research: Standard for Cellular Proliferation and Metabolic Assays

Procurement of 6-Methyluracil is essential for laboratories studying tissue regeneration and pulmonary biology, where it serves as a quantified baseline control in cellular proliferation assays . Additionally, its established role as an indicator of acetoacetyl-CoA (AACoA) accumulation makes it a valuable standard in metabolic flux studies [1]. The compound's well-documented biological effects allow researchers to reliably benchmark new compounds against a known, quantifiably active molecule.

Physical Chemistry and Analytical Standard: Calibration and Method Development

Given its well-defined and quantitatively measured physicochemical properties, including gas-phase acidity , thermochemical stability [1], and vibrational spectra , 6-Methyluracil is an ideal analytical standard. It can be procured for calibrating mass spectrometers, validating calorimetric instruments, developing new HPLC/FTIR methods, or serving as a reference compound in computational chemistry [1]. The availability of a published, high-recovery HPLC method for its analysis further underscores its utility in analytical R&D and quality control environments [2].

Radiation Biology Research: Studying DNA Damage and Radioprotection

The distinct radical chemistry of 6-methyluracil, quantified by pulse radiolysis studies , makes it a crucial reagent for research into radiation-induced DNA damage and repair mechanisms. Its known in vivo antiradiation effect [1] and pH-dependent radical behavior differentiate it from other methylated uracils, allowing for more precise investigations into the molecular basis of radioprotection and the development of novel countermeasures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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